molecular formula C16H12N4O4S B11552256 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11552256
M. Wt: 356.4 g/mol
InChI Key: PJBLDGRQOZOQIV-RQZCQDPDSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfanyl group, and a nitrophenylmethylidene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing compounds under basic conditions.

    Formation of the Acetohydrazide Moiety: The acetohydrazide group is formed by reacting the benzoxazole-sulfanyl intermediate with hydrazine hydrate.

    Condensation with 4-Nitrobenzaldehyde: The final step involves the condensation of the acetohydrazide derivative with 4-nitrobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzoxazole ring and the nitrophenylmethylidene moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: The compound has shown potential antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing new antimicrobial or anticancer agents.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the benzoxazole ring and the nitrophenylmethylidene moiety. This combination of functional groups provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C16H12N4O4S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12N4O4S/c21-15(10-25-16-18-13-3-1-2-4-14(13)24-16)19-17-9-11-5-7-12(8-6-11)20(22)23/h1-9H,10H2,(H,19,21)/b17-9+

InChI Key

PJBLDGRQOZOQIV-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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